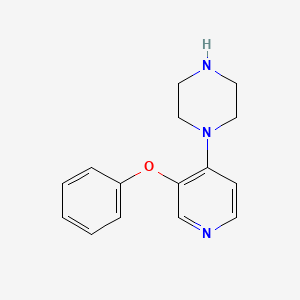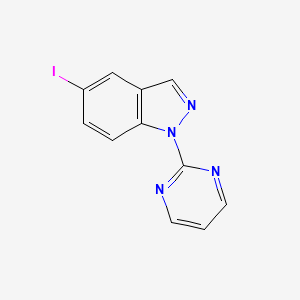
5-methoxycarbonyl-1-methylsulfonylpyrrole-3-carboxylic acid
Vue d'ensemble
Description
5-methoxycarbonyl-1-methylsulfonylpyrrole-3-carboxylic acid is a synthetic organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxycarbonyl-1-methylsulfonylpyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of a suitable pyrrole precursor with methanesulfonyl chloride under basic conditions, followed by esterification of the carboxylic acid groups using methanol and an acid catalyst . The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-methoxycarbonyl-1-methylsulfonylpyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-methoxycarbonyl-1-methylsulfonylpyrrole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-methoxycarbonyl-1-methylsulfonylpyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its bioactive effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester: Similar structure but with different ester groups.
1H-Pyrrole, 2,4-dimethyl-3,5-diethoxycarbonyl-: Another pyrrole derivative with different substituents.
Uniqueness
5-methoxycarbonyl-1-methylsulfonylpyrrole-3-carboxylic acid is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and potential bioactivity. This differentiates it from other pyrrole derivatives and makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C8H9NO6S |
|---|---|
Poids moléculaire |
247.23 g/mol |
Nom IUPAC |
5-methoxycarbonyl-1-methylsulfonylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C8H9NO6S/c1-15-8(12)6-3-5(7(10)11)4-9(6)16(2,13)14/h3-4H,1-2H3,(H,10,11) |
Clé InChI |
PLXOAEYUFQCLQM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=CN1S(=O)(=O)C)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-chloro-N-(piperidin-4-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B8292389.png)






![8-Ethyl-10-phenyl-11-oxa-3,8-diazaspiro[5.5]undecane](/img/structure/B8292434.png)


